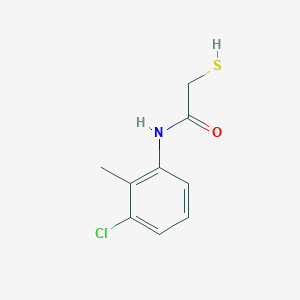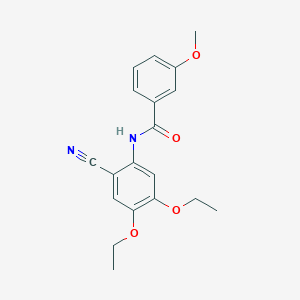
N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the acylation reaction of aminophenols with benzoylchlorides in suitable solvents such as THF, characterized by NMR and elemental analysis. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared through such methods, emphasizing the importance of precise conditions for the synthesis of specific benzamide derivatives (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determinations, often via X-ray diffraction and DFT calculations, reveal the influence of intermolecular interactions on molecular geometry. Studies on similar benzamides show that while crystal packing and dimerization minimally affect bond lengths and angles, they significantly influence dihedral angles and aromatic ring conformations (Karabulut et al., 2014).
Chemical Reactions and Properties
Rhodium(III)-catalyzed C-H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide offers an efficient method to introduce cyano groups into N-methoxybenzamides, suggesting a pathway for functionalizing similar compounds (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of benzamides can be deduced from their crystalline structures, as seen in N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which exists in two polymorphs with differing molecular conformations and hydrogen bonding patterns, affecting solubility and melting points (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's structure. For example, structural modifications, including amide bond reversal and substitutions on the benzamide ring, can significantly impact the gastroprokinetic activity of related compounds, underscoring the importance of precise structural features for chemical behavior (Kalo et al., 1995).
科学的研究の応用
Molecular Structure Analysis
The molecular structure and intermolecular interactions of related benzamide derivatives have been studied through methods like acylation reactions, NMR, elemental analysis, X-ray diffraction, and DFT calculations. These studies provide insights into how crystal packing and dimerization influence molecular geometry, especially dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).
Antiviral Activity
Benzamide derivatives have shown promise as antiviral agents. For instance, certain N-phenylbenzamide derivatives exhibited significant in vitro activity against Enterovirus 71 strains, presenting potential lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).
Radioiodination for Melanoma Imaging
Radioiodinated benzamide derivatives, specifically N-(dialkylaminoalkyl)benzamides, have been utilized for melanoma imaging. Their structure-affinity relationships, metabolic fate, and intracellular localization have been explored, showing high melanoma uptake and potential for SPECT imaging of melanoma metastases (Eisenhut et al., 2000).
Catalysis for Chemical Synthesis
Rh(III)-catalyzed methods using benzamide derivatives have been developed for direct C-H cyanation and chemodivergent annulations. These processes demonstrate the versatility of benzamides in facilitating regioselective synthesis of ortho-cyanated compounds and enabling efficient chemical transformations (Zhang et al., 2015).
Antibacterial Development
Research into benzamide derivatives has led to the identification of compounds with potent antistaphylococcal activity, contributing to the creation of antibacterials with improved pharmaceutical properties. This includes exploring structure-activity relationships to enhance drug-like characteristics (Haydon et al., 2010).
Cell Division Inhibition
Benzamide derivatives, such as 3-Methoxybenzamide, have been shown to inhibit cell division in Bacillus subtilis by affecting the cell division protein FtsZ. This highlights the potential of benzamides in developing antimicrobial strategies by targeting bacterial cell division mechanisms (Ohashi et al., 1999).
Biosensing Applications
Benzamide derivatives have been employed in biosensors for the electrocatalytic determination of biomolecules. For example, a carbon paste electrode modified with a benzamide derivative enabled the simultaneous determination of glutathione and piroxicam, showcasing the utility of benzamides in biosensing technologies (Karimi-Maleh et al., 2014).
Corrosion Inhibition
Methoxy-substituted benzamide derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. Their efficacy in reducing corrosion highlights the potential of benzamides in protecting metals against chemical degradation (Fouda et al., 2020).
特性
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-17-10-14(12-20)16(11-18(17)25-5-2)21-19(22)13-7-6-8-15(9-13)23-3/h6-11H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRMUJRGTHSJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

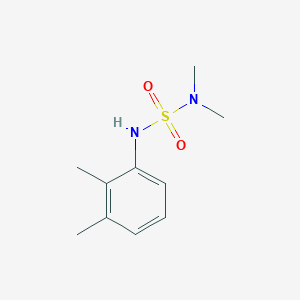
![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)
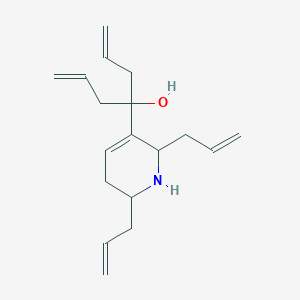
![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)
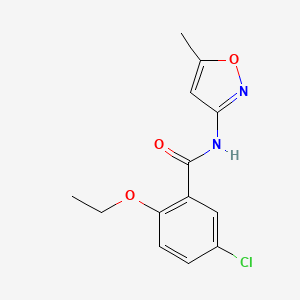
![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)
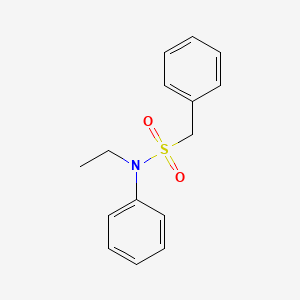
![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
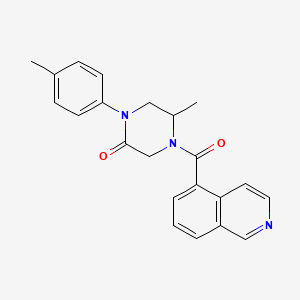
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)
